molecular formula C9H13Br2NO B1273614 5-Bromo-2-methoxyphenethylamine hydrobromide CAS No. 206559-44-6

5-Bromo-2-methoxyphenethylamine hydrobromide

Cat. No.: B1273614
CAS No.: 206559-44-6
M. Wt: 311.01 g/mol
InChI Key: NWMRUSBUYMGDSC-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyphenethylamine hydrobromide is a chemical compound with the molecular formula C9H13Br2NO and a molecular weight of 311.01 g/mol . It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is often used in research and development settings due to its unique chemical properties.

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxyphenethylamine hydrobromide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxyphenethylamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used.

Mechanism of Action

The exact mechanism of action of 5-Bromo-2-methoxyphenethylamine hydrobromide is not well-documented. as a phenethylamine derivative, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The bromine and methoxy substituents may influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxyphenethylamine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in research for developing new compounds and studying structure-activity relationships .

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.BrH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMRUSBUYMGDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373712
Record name 5-Bromo-2-methoxyphenethylamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-44-6
Record name 5-Bromo-2-methoxyphenethylamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-44-6
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